molecular formula C6H13N3O B182203 6-Azidohexan-1-ol CAS No. 146292-90-2

6-Azidohexan-1-ol

Cat. No. B182203
M. Wt: 143.19 g/mol
InChI Key: WHYHCPIPOSTZRU-UHFFFAOYSA-N
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Patent
US09051354B2

Procedure details

6-Bromo-1-hexanol (5.00 g, 27.6 mmol) was dissolved in 12 mL of DMF. To this solution, sodium azide (4.00 g, 61.5 mmol) was added and the mixture was stirred at 50° C. for 3 days. The mixture was concentrated by evaporation, and distilled water (10 mL) was added thereto. This aqueous solution was extracted six times with diethyl ether, and the combined organic extracts were dried over magnesium sulfate, followed by evaporation to give a product (6-azido-1-hexanol). The yield was 99% or more.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[N-:9]=[N+:10]=[N-:11].[Na+]>CN(C=O)C>[N:9]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])=[N+:10]=[N-:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCCCO
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled water (10 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted six times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N(=[N+]=[N-])CCCCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.